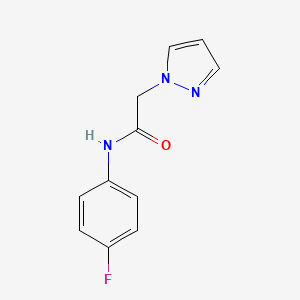
3-(1h-Imidazol-1-yl)-N-(3-methoxybenzyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1h-Imidazol-1-yl)-N-(3-methoxybenzyl)propan-1-amine is a chemical compound that is commonly used in scientific research. This compound is also known as AGN 2979 and is used for various purposes, including studying the mechanism of action, biochemical and physiological effects, and future directions for research.
Mecanismo De Acción
The mechanism of action of 3-(1H-imidazol-1-yl)-N-(3-methoxybenzyl)propan-1-amine involves its interaction with G protein-coupled receptors. Specifically, this compound is known to interact with the histamine H3 receptor, which is involved in the regulation of neurotransmitter release. By binding to this receptor, 3-(1H-imidazol-1-yl)-N-(3-methoxybenzyl)propan-1-amine can modulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(1H-imidazol-1-yl)-N-(3-methoxybenzyl)propan-1-amine are complex and depend on the specific receptor it interacts with. However, some general effects include the modulation of neurotransmitter release, the regulation of sleep-wake cycles, and the modulation of pain perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(1H-imidazol-1-yl)-N-(3-methoxybenzyl)propan-1-amine in lab experiments is its specificity for certain receptors. This allows researchers to study the effects of this compound on specific physiological processes. However, one limitation is that this compound may not be suitable for all types of experiments, and researchers must carefully consider the specific applications before using it.
Direcciones Futuras
There are many future directions for research involving 3-(1H-imidazol-1-yl)-N-(3-methoxybenzyl)propan-1-amine. One direction is the study of its effects on specific neurological disorders such as Parkinson's disease and schizophrenia. Another direction is the development of new compounds based on the structure of 3-(1H-imidazol-1-yl)-N-(3-methoxybenzyl)propan-1-amine with improved specificity and efficacy. Additionally, researchers may explore the potential use of this compound in the development of new drugs for various medical conditions.
Conclusion
In conclusion, 3-(1H-imidazol-1-yl)-N-(3-methoxybenzyl)propan-1-amine is a chemical compound that is commonly used in scientific research. Its mechanism of action involves the modulation of neurotransmitter release, and it has various biochemical and physiological effects. While there are advantages and limitations to using this compound in lab experiments, there are many future directions for research involving its use.
Métodos De Síntesis
The synthesis of 3-(1h-Imidazol-1-yl)-N-(3-methoxybenzyl)propan-1-amine involves a series of chemical reactions. The first step is the reaction of 3-methoxybenzylamine with 2-bromo-1-(1H-imidazol-1-yl)ethanone in the presence of a base such as potassium carbonate. This reaction produces 3-(1H-imidazol-1-yl)-N-(3-methoxybenzyl)propan-1-amine. The final step involves the reduction of the imine group to form the amine.
Aplicaciones Científicas De Investigación
3-(1H-imidazol-1-yl)-N-(3-methoxybenzyl)propan-1-amine is used in scientific research for various purposes. One of the main applications is the study of the mechanism of action. This compound is known to interact with G protein-coupled receptors, which are important in many physiological processes. By studying how this compound interacts with these receptors, researchers can gain a better understanding of how these receptors function.
Propiedades
IUPAC Name |
3-imidazol-1-yl-N-[(3-methoxyphenyl)methyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-18-14-5-2-4-13(10-14)11-15-6-3-8-17-9-7-16-12-17/h2,4-5,7,9-10,12,15H,3,6,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPOMTFEIXLCLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1h-Imidazol-1-yl)-N-(3-methoxybenzyl)propan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cycloheptyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7460259.png)
![1-[3-(3,4-Dimethylphenoxy)propyl]benzimidazole](/img/structure/B7460285.png)


![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxamide](/img/structure/B7460300.png)

![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-2-pyrrolidinone](/img/structure/B7460314.png)
![N-[3-(aminomethyl)phenyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7460318.png)

![2-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)ethan-1-ol](/img/structure/B7460323.png)

![Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate](/img/structure/B7460329.png)
